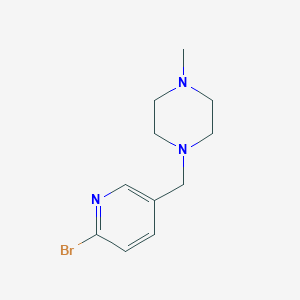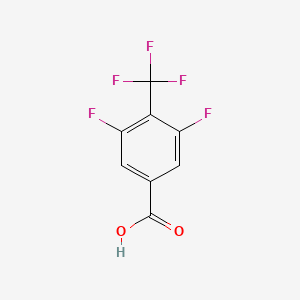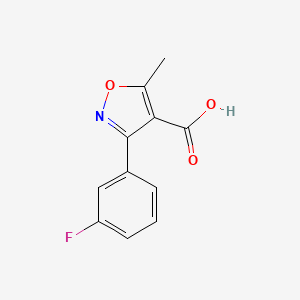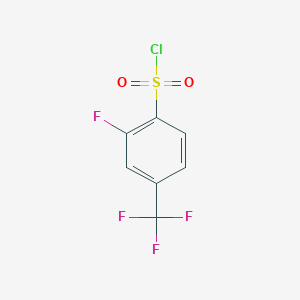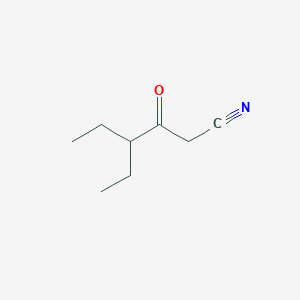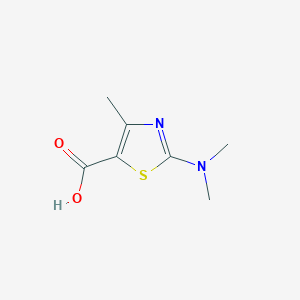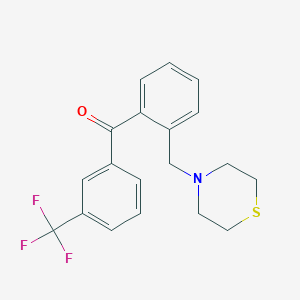
2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone: is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.4 g/mol . This compound is primarily used for experimental and research purposes . It is characterized by the presence of a thiomorpholine ring and a trifluoromethyl group attached to a benzophenone core, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of thiomorpholine with 3’-trifluoromethylbenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for research and experimental use .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is being explored for drug development and as a lead compound in medicinal chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .
Mécanisme D'action
The mechanism of action of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
- 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone
- 2-Thiomorpholinomethyl-3’-difluoromethylbenzophenone
Comparison:
- 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone: Similar in structure but with the thiomorpholine ring attached at a different position. This positional isomer may exhibit different chemical and biological properties.
- 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone: Another positional isomer with the trifluoromethyl group at the 4’ position. This variation can affect the compound’s reactivity and interactions with molecular targets.
- 2-Thiomorpholinomethyl-3’-difluoromethylbenzophenone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group. This change can influence the compound’s chemical stability and biological activity .
Propriétés
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMRNVKDUSHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643832 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-08-6 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
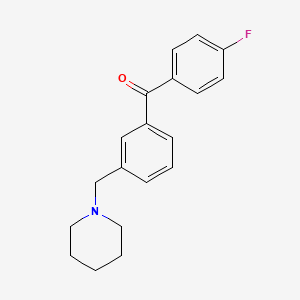
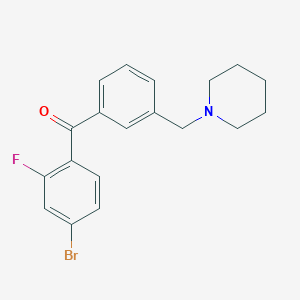
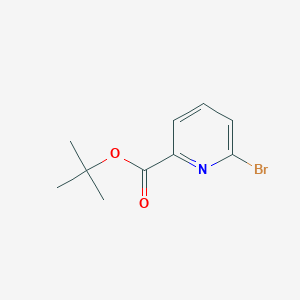
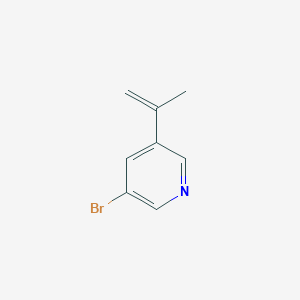
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
